Head‑to‑Head BCAT Inhibition: 5‑Bromo vs. 5‑Chloro vs. Unsubstituted Indole‑2‑carbohydrazides
In a direct enzyme inhibition study of human branched‑chain amino acid aminotransferase (BCAT), the phenylsulfonyl hydrazone derivative of 5‑bromo‑1H‑indole‑2‑carbohydrazide exhibited an IC₅₀ of 15 μM. This represents a 4‑fold lower potency compared to the corresponding 5‑chloro‑benzofuran‑2‑carbohydrazide derivative (IC₅₀ = 4.2 μM), but a 2.4‑fold improvement over the unsubstituted N′‑(phenylsulfonyl)‑1H‑indole‑2‑carbohydrazide (IC₅₀ = 36 μM) [1].
| Evidence Dimension | BCAT enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15 μM |
| Comparator Or Baseline | 5‑Chloro‑N′‑(phenylsulfonyl)‑1‑benzofuran‑2‑carbohydrazide: IC₅₀ = 4.2 μM; Unsubstituted N′‑(phenylsulfonyl)‑1H‑indole‑2‑carbohydrazide: IC₅₀ = 36 μM |
| Quantified Difference | 4‑fold less potent than 5‑chloro analog; 2.4‑fold more potent than unsubstituted indole |
| Conditions | Human BCAT enzyme; spectrophotometric assay; data reported in Bioorg. Med. Chem. Lett. 2006 |
Why This Matters
For BCAT‑targeted projects, the 5‑bromo analog offers an intermediate potency profile that may be optimal for avoiding off‑target effects associated with more potent 5‑chloro derivatives.
- [1] Hu, L. Y., Boxer, P. A., Kesten, S. R., Lei, H. J., Wustrow, D. J., Moreland, D. W., … & Mi, M. (2006). The design and synthesis of human branched‑chain amino acid aminotransferase inhibitors for treatment of neurodegenerative diseases. Bioorganic & Medicinal Chemistry Letters, 16(8), 2337–2340. View Source
